molecular formula C12H13BrFNO2 B14020365 (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

Cat. No.: B14020365
M. Wt: 302.14 g/mol
InChI Key: SGDVZWGHRIOFIA-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H13BrFNO2 and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, along with a morpholino group attached to a methanone moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves the following steps:

    Bromination: The starting material, 2-fluoro-3-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Morpholino Addition: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade bromine and catalysts.

    Efficient morpholino addition: Utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the morpholino group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluoro-3-methylphenyl)(piperidino)methanone
  • (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidino)methanone
  • (5-Bromo-2-fluoro-3-methylphenyl)(azepano)methanone

Uniqueness

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of bromine, fluorine, and morpholino groups enhances its potential as a versatile intermediate in chemical synthesis and pharmaceutical research.

Biological Activity

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12H12BrFNO
  • Molecular Weight : 284.13 g/mol
  • Functional Groups : Bromine, Fluorine, Morpholine

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to different biological responses. The exact mechanisms are still under investigation, but preliminary studies suggest potential effects on cancer cell lines and microbial pathogens.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing the following:

  • Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • IC50 Values : The compound showed IC50 values of approximately 15 µM against A431 cells and 20 µM against Jurkat cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

  • Tested Microorganisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : The MIC against C. albicans was determined to be 0.0078 µg/mL, demonstrating strong antifungal properties .

Case Studies

  • Anticancer Efficacy
    • A study conducted on the efficacy of this compound in treating A431 cells showed that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of cell death .
  • Antimicrobial Testing
    • A clinical trial assessed the compound's effectiveness against various strains of bacteria and fungi. Results indicated a significant zone of inhibition for S. aureus at concentrations as low as 10 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityIC50 (µM)
This compoundYesYes15
(5-Bromo-2-fluoro-4-methylphenyl)(morpholino)methanoneModerateYes25
3-Bromo-5-fluoro-2-methoxyphenylboronic acidWeakModerate>50

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13BrFNO2/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3

InChI Key

SGDVZWGHRIOFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br

Origin of Product

United States

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